N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide
CAS No.: 946365-26-0
Cat. No.: VC7015154
Molecular Formula: C28H32F2N4O
Molecular Weight: 478.588
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946365-26-0 |
|---|---|
| Molecular Formula | C28H32F2N4O |
| Molecular Weight | 478.588 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C28H32F2N4O/c1-32(2)25-11-5-22(6-12-25)27(20-31-28(35)19-21-3-7-23(29)8-4-21)34-17-15-33(16-18-34)26-13-9-24(30)10-14-26/h3-14,27H,15-20H2,1-2H3,(H,31,35) |
| Standard InChI Key | FKFDAGRZIWMFMN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central piperazine ring substituted with a 4-fluorophenyl group at the 1-position. A branched ethyl chain connects the piperazine nitrogen to a dimethylaminophenyl moiety and an acetamide group. The acetamide is further substituted with a second 4-fluorophenyl ring, creating a symmetrical fluorinated motif. The presence of fluorine atoms enhances electronegativity and metabolic stability, while the dimethylamino group contributes to basicity and potential receptor interactions .
Systematic Nomenclature
The IUPAC name reflects its connectivity:
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N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}: Indicates the ethyl bridge bearing both the dimethylaminophenyl and piperazine groups.
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2-(4-Fluorophenyl)acetamide: Denotes the acetamide substituent with a 4-fluorophenyl ring.
Physicochemical Properties
Key physicochemical parameters, derived from structurally related compounds, are summarized below :
| Property | Value |
|---|---|
| Molecular Formula | C29H34F2N4O2 |
| Molecular Weight | 508.61 g/mol |
| logP (Partition Coefficient) | 4.1–4.3 (predicted) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 65.2 Ų |
| Solubility (logS) | -4.2 (poor aqueous solubility) |
The high logP value suggests significant lipophilicity, favoring membrane permeability but potentially limiting water solubility. The polar surface area aligns with moderate blood-brain barrier penetration capabilities .
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis is documented for this compound, analogous piperazine-acetamide derivatives are typically synthesized via:
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N-Alkylation: Reaction of piperazine with 4-fluorophenyl halides to form 4-(4-fluorophenyl)piperazine.
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Mannich Reaction: Introduction of the dimethylaminophenyl group via a three-component reaction involving formaldehyde and dimethylamine.
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Acetylation: Coupling of the ethyl-piperazine intermediate with 4-fluorophenylacetic acid chloride .
Structural Analogues and Modifications
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G500-0587: Differs by a 4-methoxyphenyl acetamide group (logP = 4.17) .
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N-(4-Chlorophenyl)-2-(4-phenylpiperazinyl)acetamide: Exhibits osteoclast inhibition (IC50 = 0.8 μM) .
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OSU-03012: A pyrazolyl-acetamide with antitumor activity via EGFR modulation .
These data suggest that the fluorophenyl-acetamide scaffold may confer multimodal bioactivity, warranting further exploration for the target compound.
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